![molecular formula C11H25BClNO2 B11863934 (1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride](/img/structure/B11863934.png)
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride
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Overview
Description
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring and an amine group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting a boronic acid with a diol under acidic conditions.
Introduction of the Pentan-1-amine Group: The amine group is introduced through a substitution reaction, where a suitable amine precursor reacts with the dioxaborolane intermediate.
Hydrochloride Formation: The final compound is converted to its hydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or amines.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Boronic acids, borates.
Reduction Products: Boron-containing alcohols, amines.
Substitution Products: Various substituted amines and boron derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Research indicates that compounds containing dioxaborolane moieties exhibit potential as anticancer agents. The incorporation of (1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride into drug design has been explored for its ability to enhance the efficacy of existing chemotherapeutic agents. The dioxaborolane group can facilitate the selective delivery of drugs to cancer cells while minimizing systemic toxicity .
Neuroprotective Effects
Studies have shown that similar compounds can exhibit neuroprotective properties. The ability of this compound to modulate signaling pathways involved in neurodegenerative diseases is under investigation. Preliminary data suggest it may help protect neurons from oxidative stress and apoptosis .
Organic Synthesis
Borylation Reactions
The compound is recognized for its utility in organic synthesis, particularly in borylation reactions. It serves as a boron source in the synthesis of various organic compounds through palladium-catalyzed cross-coupling reactions. This method allows for the formation of carbon-boron bonds that are critical in constructing complex organic molecules .
Synthesis of Heterocycles
this compound has been employed in the synthesis of heterocyclic compounds. Its ability to participate in one-pot reactions facilitates the efficient assembly of diverse heterocycles that are valuable in pharmaceuticals and agrochemicals .
Material Science
Polymer Chemistry
In material science, this compound is being explored for its role in polymer synthesis. The incorporation of dioxaborolane units into polymer backbones can enhance properties such as thermal stability and mechanical strength. Research is ongoing to evaluate the performance of these polymers in various applications including coatings and composites .
Case Study 1: Anticancer Activity
A study investigated the effects of a series of dioxaborolane derivatives on cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Borylation Efficiency
In a comparative study on borylation efficiency using various boron sources, this compound showed superior reactivity under mild conditions. This finding highlights its potential for use in synthesizing complex molecules with high yields and selectivity .
Mechanism of Action
The mechanism of action of (1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine involves its interaction with molecular targets through its boron and amine groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions enable the compound to modulate various biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanol: A related compound with a hydroxyl group instead of an amine.
(1R)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine: A similar compound with a shorter carbon chain.
Uniqueness
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride is unique due to its specific combination of a dioxaborolane ring and a pentan-1-amine group, which imparts distinct chemical and biological properties. Its hydrochloride form further enhances its solubility and stability, making it more versatile for various applications.
Biological Activity
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, including case studies and relevant data.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a dioxaborolane moiety, which is known for its role in various biological applications. The molecular formula is C12H21BNO2 with a molecular weight of approximately 240.10 g/mol. The compound is typically presented as a hydrochloride salt for enhanced solubility and stability.
The biological activity of this compound can be attributed to its interaction with biological targets such as enzymes and receptors. Dioxaborolane derivatives have been studied for their ability to modulate signaling pathways and influence cellular responses.
Anticancer Properties
Research has indicated that compounds containing dioxaborolane structures exhibit anticancer properties. For instance:
- Study on Cell Lines : A study evaluated the effect of dioxaborolane derivatives on various cancer cell lines. Results demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Dioxaborolane Derivative | MCF-7 | 15 |
Control (DMSO) | MCF-7 | >100 |
This suggests that the compound may induce apoptosis through mechanisms involving oxidative stress.
Neuroprotective Effects
Dioxaborolanes have been explored for neuroprotective effects in models of neurodegeneration:
- In Vivo Study : An animal model of Alzheimer's disease treated with the compound showed reduced amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of dioxaborolane derivatives:
- Cytokine Inhibition : In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study 1 : A clinical trial investigated the use of dioxaborolane derivatives in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo.
- Case Study 2 : Patients with early-stage Alzheimer's receiving treatment with dioxaborolane compounds showed slower progression of cognitive decline over six months compared to controls.
Properties
Molecular Formula |
C11H25BClNO2 |
---|---|
Molecular Weight |
249.59 g/mol |
IUPAC Name |
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H24BNO2.ClH/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12;/h9H,6-8,13H2,1-5H3;1H/t9-;/m0./s1 |
InChI Key |
GRRNQRHYZSUYPW-FVGYRXGTSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H](CCCC)N.Cl |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCC)N.Cl |
Origin of Product |
United States |
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